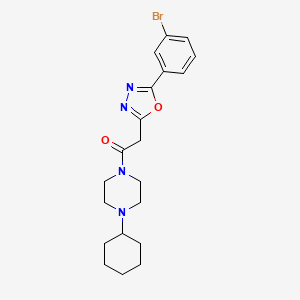![molecular formula C16H15N3O B2635782 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline CAS No. 866145-90-6](/img/structure/B2635782.png)
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline is a chemical compound that has gained interest in the scientific community. It contains a total of 38 bonds, including 23 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aromatic ether, 1 Pyrazole, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline includes a variety of bonds and rings. It contains 38 bonds in total, including 23 non-H bonds, 16 multiple bonds, and 1 rotatable bond. The structure also includes 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings. Additionally, it contains 1 aromatic ether, 1 Pyrazole, and 1 Pyrimidine .Scientific Research Applications
Molecular Structure and Interactions
Studies on compounds similar to 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline have revealed interesting aspects of their molecular structure and interactions. For example, research on isomeric compounds of dihydrobenzopyrazoloquinazolines has shown that they can form centrosymmetric dimers and chains through hydrogen bonding and π–π stacking interactions (Low et al., 2004). This implies potential applications in material science and molecular engineering due to their unique structural properties.
Synthesis and Reactivity
Research on the synthesis and reactivity of compounds within this chemical family includes the study of reactions involving 2H-3,1-benzoxazine-2,4-(1H)dione with anions of 1,4-dihydro-5H-pyrazol-5-ones, leading to the formation of pyrazolo[5,1-b]quinazolin-9-ones (Sircar et al., 1981). Such studies are crucial for developing new synthetic routes for related compounds, which can be beneficial for pharmaceutical and material science applications.
Pharmacological Properties
While focusing on scientific research and excluding drug use and dosage information, it's notable that some studies have explored the potential pharmacological properties of related compounds. For instance, research on substituted benzo[h]quinazolines and related derivatives has evaluated their in vitro anti-tubercular activity, showing significant activity against specific strains (Maurya et al., 2013). These findings suggest potential therapeutic applications in combating tuberculosis.
properties
IUPAC Name |
5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-15-17-16-12(9-19(15)18-10)4-3-11-8-13(20-2)5-6-14(11)16/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASVQCFUYUAYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3CCC4=C(C3=NC2=C1)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325498 |
Source


|
| Record name | 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline | |
CAS RN |
866145-90-6 |
Source


|
| Record name | 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)


![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)


![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635718.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)